5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline
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Overview
Description
5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C12H12FNS and a molecular weight of 221.29 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a thiophen-2-ylmethyl group attached to an aniline core. It is a member of the thiophene family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 5-fluoro-2-methylaniline with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: It is employed in the development of organic semiconductors and conductive polymers for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with potential biological activities.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an inhibitor or modulator of enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or ion channels, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline can be compared with other similar compounds such as:
5-fluoro-2-methyl-N-(phenylmethyl)aniline: This compound lacks the thiophene ring, which may result in different electronic and steric properties, affecting its reactivity and applications.
5-chloro-2-methyl-N-(thiophen-2-ylmethyl)aniline: The substitution of fluorine with chlorine can alter the compound’s chemical behavior, including its reactivity and interaction with biological targets.
2-methyl-N-(thiophen-2-ylmethyl)aniline: The absence of the fluorine atom may influence the compound’s stability and its ability to participate in specific chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H12FNS |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
5-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H12FNS/c1-9-4-5-10(13)7-12(9)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3 |
InChI Key |
LJQQJDHDFMHSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC2=CC=CS2 |
Origin of Product |
United States |
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